molecular formula C20H25ClN2O2S B2593134 1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine CAS No. 701927-41-5

1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine

Cat. No.: B2593134
CAS No.: 701927-41-5
M. Wt: 392.94
InChI Key: ZPPVPTRSLJZYRP-UHFFFAOYSA-N
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Description

1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine typically involves a multi-step process. One common method starts with the sulfonylation of 4-tert-butylbenzenesulfonyl chloride with piperazine, followed by the introduction of the 2-chlorophenyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine
  • 1-(4-Tert-butylbenzenesulfonyl)-4-(2-fluorophenyl)piperazine
  • 1-(4-Tert-butylbenzenesulfonyl)-4-(2-bromophenyl)piperazine

Uniqueness

1-(4-Tert-butylbenzenesulfonyl)-4-(2-chlorophenyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the chlorophenyl group contributes to its reactivity and potential interactions with biological targets.

Properties

IUPAC Name

1-(4-tert-butylphenyl)sulfonyl-4-(2-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O2S/c1-20(2,3)16-8-10-17(11-9-16)26(24,25)23-14-12-22(13-15-23)19-7-5-4-6-18(19)21/h4-11H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPVPTRSLJZYRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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